
4-Hydroxychlorpropham-d7 (sulfate sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxychlorpropham-d7 (sulfate sodium) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of chlorpropham, a carbamate herbicide, and is labeled with deuterium (d7) to facilitate various analytical studies. The compound’s molecular formula is C10H4D7ClNNaO6S, and it has a molecular weight of 338.75 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxychlorpropham-d7 (sulfate sodium) involves multiple steps, starting from the deuterated precursor. The general synthetic route includes:
Hydroxylation: The addition of a hydroxyl group to the chlorpropham structure.
Sulfation: The conversion of the hydroxyl group to a sulfate ester.
Sodium Salt Formation: The final step involves the neutralization of the sulfate ester with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of 4-Hydroxychlorpropham-d7 (sulfate sodium) follows similar synthetic routes but is scaled up to meet commercial demands. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxychlorpropham-d7 (sulfate sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent compound.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-Hydroxychlorpropham-d7 (sulfate sodium) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in metabolic studies to trace the biochemical pathways of chlorpropham.
Medicine: Investigated for its potential effects on cellular processes and as a tool in drug development.
Industry: Utilized in the development of new herbicides and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxychlorpropham-d7 (sulfate sodium) involves its interaction with specific molecular targets. The compound exerts its effects by inhibiting the activity of certain enzymes involved in cell division and growth. The deuterium labeling allows for precise tracking of the compound’s metabolic fate and interaction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpropham: The parent compound, widely used as a herbicide.
4-Hydroxychlorpropham: The non-deuterated version of the compound.
4-Hydroxychlorpropham-d7: The deuterated version without the sulfate ester.
Uniqueness
4-Hydroxychlorpropham-d7 (sulfate sodium) is unique due to its stable isotope labeling, which enhances its utility in analytical studies. The presence of deuterium atoms allows for more accurate tracing and quantification in various research applications .
Eigenschaften
Molekularformel |
C10H11ClNNaO6S |
|---|---|
Molekulargewicht |
338.75 g/mol |
IUPAC-Name |
sodium;2-chloro-4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxycarbonylamino)benzenesulfonoperoxoate |
InChI |
InChI=1S/C10H12ClNO6S.Na/c1-6(2)17-10(13)12-7-3-4-9(8(11)5-7)19(15,16)18-14;/h3-6,14H,1-2H3,(H,12,13);/q;+1/p-1/i1D3,2D3,6D; |
InChI-Schlüssel |
SAVRZXPELMDLOP-HFVDKDPBSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O[O-])Cl.[Na+] |
Kanonische SMILES |
CC(C)OC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O[O-])Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


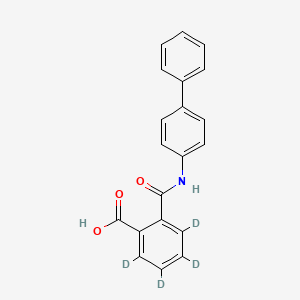

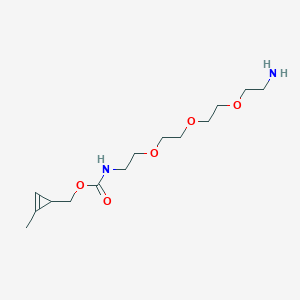
![2-[(Z)-[1-(4-chlorophenyl)-5-(trideuteriomethoxy)pentylidene]amino]oxyethanamine](/img/structure/B12415073.png)
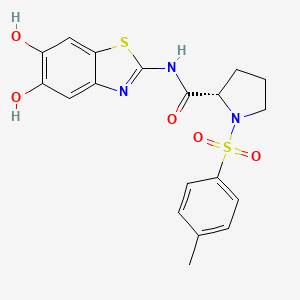
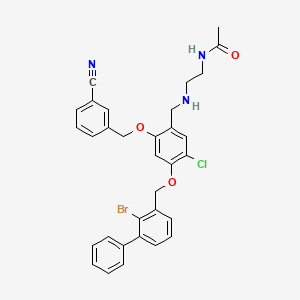

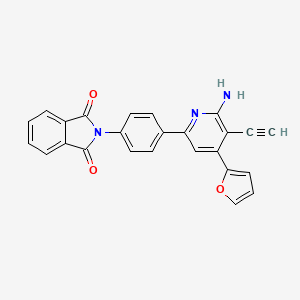
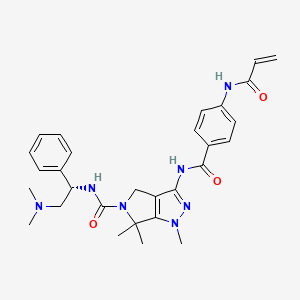
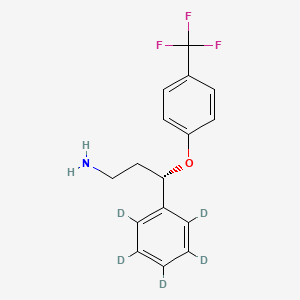
![(1S,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-propan-2-yloxypropane-2-sulfonamide](/img/structure/B12415121.png)
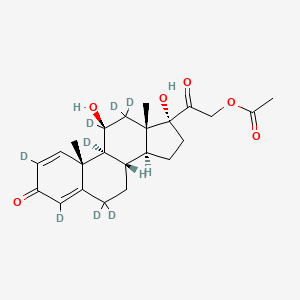

![5-[8-[[2-fluoro-4-(4-fluorophenyl)phenyl]methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12415137.png)
